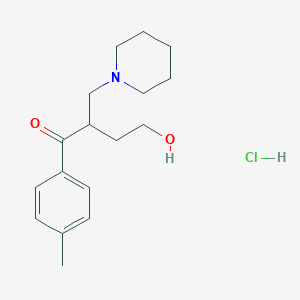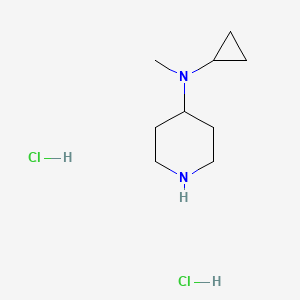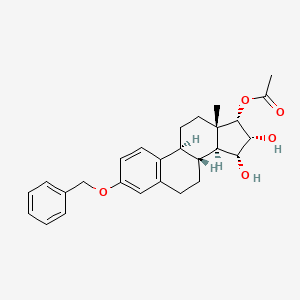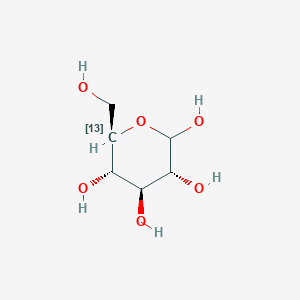
Hydroxymethyl Tolperisone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethyl Tolperisone Hydrochloride is a metabolite of Tolperisone, a centrally acting muscle relaxant. Tolperisone is primarily used to relieve spasticity of neurological origin and muscle spasms associated with painful locomotor diseases . This compound is formed from Tolperisone mainly by the cytochrome P450 (CYP) isoform CYP2D6 and to a lesser extent by CYP2C19 and CYP1A2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxymethyl Tolperisone Hydrochloride involves the hydroxylation of Tolperisone. This process is catalyzed by the cytochrome P450 enzymes, primarily CYP2D6 . The reaction conditions typically involve the presence of these enzymes in a suitable medium, often in vitro systems designed to mimic the metabolic processes in the human body.
Industrial Production Methods
Industrial production of this compound is less common compared to its parent compound, Tolperisone. the production methods would likely involve biotechnological processes utilizing engineered microorganisms or cell lines expressing the necessary cytochrome P450 enzymes to achieve the hydroxylation of Tolperisone.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxymethyl Tolperisone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxymethyl group can occur under specific conditions.
Reduction: The compound can be reduced back to Tolperisone under reductive conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidized derivatives of Hydroxymethyl Tolperisone.
Reduction: Tolperisone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hydroxymethyl Tolperisone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways involving Tolperisone.
Biology: Investigated for its effects on muscle relaxation and its interaction with various enzymes.
Medicine: Studied for its potential therapeutic effects in treating muscle spasticity and related conditions.
Industry: Utilized in the development of new muscle relaxant drugs and in the study of drug metabolism.
Mecanismo De Acción
The precise mechanism of action of Hydroxymethyl Tolperisone Hydrochloride is not completely understood. it is known to block sodium and calcium channels, which reduces nerve impulses that cause muscle contractions . It possesses a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .
Comparación Con Compuestos Similares
Hydroxymethyl Tolperisone Hydrochloride can be compared with other muscle relaxants such as:
Baclofen: A GABA_B receptor agonist used to treat spasticity.
Tizanidine: An alpha-2 adrenergic agonist used for muscle spasticity.
Cyclobenzaprine: A muscle relaxant that acts on the central nervous system.
Uniqueness
This compound is unique due to its specific metabolic origin from Tolperisone and its distinct mechanism of action involving the blockade of sodium and calcium channels .
Propiedades
Número CAS |
352233-14-8 |
|---|---|
Fórmula molecular |
C16H24ClNO2 |
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H |
Clave InChI |
YIUNODKPGACPCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(CCO)CN2CCCCC2.Cl |
SMILES canónico |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl |
Sinónimos |
1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl)-1-propanone Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)


![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

